molecular formula C13H15N3O2 B2914202 2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one CAS No. 1705099-63-3

2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2914202
CAS No.: 1705099-63-3
M. Wt: 245.282
InChI Key: YJYZUKWAPWELCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The compound, also known as 2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various neurotransmitter systems, including the serotonin (5-HT) system . Therefore, it’s plausible that this compound may also target similar neurotransmitter systems.

Mode of Action

This suggests that the compound might interact with the 5-HT3 receptors, influencing various biological behaviors like eating, movement, and reproduction .

Biochemical Pathways

The compound’s interaction with the 5-HT3 receptors could potentially affect the serotonin pathway, a significant monoamine neurotransmitter pathway that exists widely in both vertebrates and invertebrates . This pathway is involved in various physiological activities like intestinal movements, mood, appetite, and sleeping .

Result of Action

The compound has shown nematicidal activity, with a good lethal rate (75%) for certain compounds derived from it against pinewood nematodes B. xylophilus . It also caused a serious nervous curl effect against these nematodes . The inhibition activities of certain derivatives against root-knot nematodes M. incognita were 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of similar compounds . Additionally, the compound’s nematicidal activity could be influenced by factors such as soil adsorption . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine.

Scientific Research Applications

2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving nitrogen-containing heterocycles.

    Medicine: Its unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-12-5-2-8-14-15(12)9-13(18)16-10-3-1-4-11(16)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYZUKWAPWELCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.